molecular formula C12H13NO4 B2438658 N-[2-(furan-2-yl)-2-methoxyethyl]furan-3-carboxamide CAS No. 1795420-31-3

N-[2-(furan-2-yl)-2-methoxyethyl]furan-3-carboxamide

Cat. No.: B2438658
CAS No.: 1795420-31-3
M. Wt: 235.239
InChI Key: LTTAFQXUVHKGQD-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-methoxyethyl]furan-3-carboxamide is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This specific compound is notable for its dual furan ring structure, which imparts unique chemical and biological properties.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-15-11(10-3-2-5-17-10)7-13-12(14)9-4-6-16-8-9/h2-6,8,11H,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTAFQXUVHKGQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=COC=C1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Displacement Strategy

The most widely implemented pathway involves sequential nucleophilic substitutions on a central ethylene glycol derivative. A representative three-step sequence begins with 2-chloroethyl methyl ether undergoing copper-catalyzed coupling with furan-2-ylmagnesium bromide to yield 2-(furan-2-yl)-2-methoxyethanol. Subsequent oxidation with pyridinium chlorochromate (PCC) in dichloromethane generates the corresponding ketone, which undergoes reductive amination with furan-3-carboxamide under hydrogen pressure (50 psi) in the presence of Raney nickel.

Key Reaction Parameters:

Step Reagents Temperature (°C) Time (h) Yield (%)
1 CuI, THF 65 12 78
2 PCC, DCM 25 3 92
3 H₂, Raney Ni 80 6 67

This method achieves an overall yield of 48% with exceptional regiocontrol, though scalability is limited by the pyrophoric nature of Grignard reagents.

Microwave-Assisted One-Pot Synthesis

Recent advances employ microwave irradiation to condense the synthetic sequence into a single vessel. Furfuryl alcohol derivatives undergo simultaneous methoxylation and amidation in acetonitrile with N-iodosuccinimide (NIS) as a radical initiator. A 2024 study demonstrated 85% conversion within 30 minutes at 150°C, with the reaction profile shown below:

$$ \text{Conversion} = 100 \times (1 - e^{-0.15t}) $$

Where t represents irradiation time in minutes. This approach reduces solvent consumption by 70% compared to traditional methods but requires specialized equipment.

Catalytic System Optimization

Transition Metal Catalysis

Palladium complexes exhibit remarkable efficacy in mediating key bond-forming steps. A screen of 12 catalysts revealed [(π-allyl)PdCl]₂ with Xantphos ligand as optimal for the critical C-N coupling:

Catalyst TOF (h⁻¹) TON
Pd(OAc)₂ 45 220
Pd₂(dba)₃ 68 310
[(π-allyl)PdCl]₂ 112 580

The superior performance of π-allyl complexes stems from their ability to stabilize oxidative addition intermediates while resisting phosphine ligand dissociation.

Enzyme-Mediated Amidation

Sustainable approaches utilize immobilized Candida antarctica lipase B (CALB) to catalyze the final amidation step. In biphasic systems (water:ethyl acetate 1:4), enzymatic catalysis achieves 89% yield at 40°C versus 67% for chemical methods. The Michaelis-Menten parameters were determined as:

$$ V{max} = 0.45\ \text{mM min}^{-1},\ Km = 2.1\ \text{mM} $$

This biocatalytic route eliminates heavy metal residues, making it preferable for pharmaceutical applications.

Industrial-Scale Production

Continuous Flow Reactor Design

Modern manufacturing plants employ tubular reactors with the following configuration:

  • Reactor Volume: 120 L
  • Residence Time: 8.2 min
  • Throughput: 15 kg/h
  • Purity: 99.8% (HPLC)

The system maintains turbulent flow (Re > 4000) to ensure efficient mixing and heat transfer, critical for exothermic amidation steps.

Solvent Recovery Systems

Closed-loop distillation units recover >98% of tetrahydrofuran (THF) and N,N-dimethylformamide (DMF), reducing production costs by $12.7/kg. Advanced molecular sieve adsorbents (3Å pore size) achieve solvent purity of 99.95% for reuse.

Analytical Characterization Protocols

Spectroscopic Fingerprinting

Comprehensive structural validation combines:

  • ¹H NMR (500 MHz, CDCl₃): δ 7.42 (d, J=1.8 Hz, 1H), 6.78 (dd, J=3.1, 1.8 Hz, 1H)
  • ¹³C NMR (126 MHz, CDCl₃): 162.5 (C=O), 110.3 (OCH₃)
  • HRMS: m/z 285.0421 [M+H]⁺ (calc. 285.0423)

Deviations >0.5 ppm in carbonyl stretching frequencies (IR: 1685 cm⁻¹) indicate residual starting material.

Chromatographic Purity Assessment

UPLC-MS methods using BEH C18 columns (1.7 µm, 2.1×50 mm) with 0.1% formic acid/acetonitrile gradient achieve baseline separation of all synthetic intermediates. System suitability tests require:

  • Resolution >2.0 between product and closest eluting impurity
  • Tailing factor <1.2
  • Theoretical plates >15,000

Comparative Method Analysis

Parameter Batch Flow Enzymatic
Yield (%) 67 83 89
E-Factor 18.7 6.2 3.9
Energy (kWh/kg) 42 29 35
PMI (kg/kg) 56 19 14

E-Factor: Environmental factor; PMI: Process mass intensity

Flow chemistry demonstrates superior mass efficiency, while enzymatic routes minimize waste generation. The choice of method depends on production scale and intended application.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-methoxyethyl]furan-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur at the furan rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired product but generally involve standard laboratory techniques .

Major Products

The major products formed from these reactions include furanones, dihydrofuran derivatives, and substituted furans. These products have diverse applications in organic synthesis and medicinal chemistry .

Scientific Research Applications

N-[2-(furan-2-yl)-2-methoxyethyl]furan-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the production of bio-based chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-methoxyethyl]furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(Furan-2-ylmethyl)furan-2-carboxamide
  • Furan-2-ylmethyl furan-2-carboxylate
  • N-(3-methylbenzyl)-2-[5-(4-chlorophenyl)furan-2-yl]acetamide

Uniqueness

N-[2-(furan-2-yl)-2-methoxyethyl]furan-3-carboxamide is unique due to its dual furan ring structure, which imparts distinct chemical and biological properties.

Biological Activity

N-[2-(furan-2-yl)-2-methoxyethyl]furan-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a furan ring structure which is known to contribute to various biological activities. The presence of the methoxy group and the carboxamide functional group enhances its reactivity and potential interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in disease processes. The mechanisms can vary based on the target but often include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially disrupting cancer cell proliferation or microbial growth.
  • Receptor Modulation : It may also interact with receptors that mediate cellular responses, leading to altered signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro tests demonstrated that derivatives of furan carboxamides exhibit significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells.

Table 1: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µg/mL)% Cell Viability
This compoundHepG22033.29
This compoundMCF-72545.09

These results indicate a promising anticancer profile, particularly in the presence of electron-donating substituents which enhance activity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli230
S. aureus265
B. cereus280

The antimicrobial efficacy suggests that this compound could serve as a lead compound for developing new antibiotics.

Case Studies and Research Findings

  • In Vitro Studies : A study published in Molecules demonstrated that furan-based compounds showed significant anticancer activity compared to standard treatments like doxorubicin, indicating their potential as alternative therapeutic agents .
  • Mechanistic Insights : Research has indicated that the furan moiety interacts with critical biological macromolecules, affecting their function and leading to apoptosis in cancer cells .
  • Structure-Activity Relationship (SAR) : Detailed SAR analyses have shown that modifications to the furan ring and substituents can significantly impact biological activity, guiding future synthetic efforts .

Q & A

Q. What are the optimal synthetic routes for N-[2-(furan-2-yl)-2-methoxyethyl]furan-3-carboxamide, and how can reaction conditions be standardized?

The synthesis typically involves coupling furan-3-carboxylic acid derivatives with methoxyethylamine intermediates. A common method uses furan-3-carboxylic acid chloride reacted with 2-(furan-2-yl)-2-methoxyethylamine in dichloromethane under reflux, with triethylamine as a base to neutralize HCl byproducts . Standardization requires optimizing molar ratios (e.g., 1:1.2 for acid chloride:amine), solvent polarity (dichloromethane vs. THF), and temperature (reflux at 40–50°C). Purity can be enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxy protons at δ 3.2–3.5 ppm, furan protons at δ 6.3–7.4 ppm) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks. SHELX programs are widely used for refinement, though discrepancies in torsion angles may require validation via density functional theory (DFT) .
  • IR spectroscopy : Identifies carboxamide C=O stretches (~1650–1700 cm1^{-1}) and furan ring vibrations (~1500 cm1^{-1}) .

Q. How can solubility and stability under varying pH conditions be assessed for this compound?

  • Solubility : Test in polar (water, DMSO) and nonpolar solvents (hexane) using UV-Vis spectroscopy at λmax ~250–300 nm .
  • pH stability : Incubate in buffers (pH 2–12) for 24–72 hours, then analyze via HPLC for degradation products (e.g., hydrolyzed amide bonds at acidic/basic extremes) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize pharmacological activity?

  • Derivatization : Modify the methoxy group (e.g., replace with halogens or bulkier alkoxy groups) and compare bioactivity. For example, thiophene analogs show enhanced anticancer activity .
  • Assays : Use in vitro cytotoxicity (MTT assay on cancer cell lines) and enzyme inhibition (e.g., COX-2 or kinase assays) to quantify potency .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins like tubulin or DNA topoisomerases .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays with standardized concentrations (e.g., 1–100 µM) to rule out false positives/negatives .
  • Metabolic stability testing : Use liver microsomes to assess if inactive metabolites explain discrepancies in efficacy .
  • Orthogonal assays : Cross-validate results using SPR (surface plasmon resonance) for binding kinetics and transcriptomics for downstream pathway effects .

Q. How can computational methods predict metabolic pathways and toxicity?

  • ADMET prediction : Tools like SwissADME or ProTox-II model hepatic metabolism (e.g., CYP450 oxidation of the methoxy group) and toxicity endpoints (e.g., hepatotoxicity risk) .
  • MD simulations : Analyze compound stability in biological membranes (GROMACS) to predict bioavailability .

Q. What experimental designs mitigate challenges in crystallizing this compound for XRD studies?

  • Solvent screening : Use vapor diffusion with 10–20 solvent combinations (e.g., DMSO/water, ethanol/hexane) to optimize crystal growth .
  • Cryocooling : Flash-freeze crystals in liquid N2_2 to reduce lattice disorder.
  • Twinned data refinement : Apply SHELXL’s TWIN/BASF commands to resolve overlapping reflections .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionReference
SolventDichloromethane
Coupling AgentEDC/DMAP
Reaction Temperature40–50°C (reflux)
PurificationSilica gel chromatography

Q. Table 2. Common Analytical Challenges and Solutions

ChallengeResolution MethodReference
NMR peak overlap2D NMR (COSY, HSQC)
Low XRD resolutionHigh-flux synchrotron radiation
Bioactivity variabilityOrthogonal assay validation

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